

# 2-Nitro-5-(trifluoromethoxy)benzonitrile CAS number 16499-52-8

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## Compound of Interest

Compound Name:	2-Nitro-5-(trifluoromethoxy)benzonitrile
Cat. No.:	B1388237

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An In-Depth Technical Guide to 2-Nitro-5-(trifluoromethyl)benzonitrile (CAS: 16499-52-8)

## Executive Summary

2-Nitro-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry. Characterized by the presence of three distinct functional groups—a nitrile, a nitro group, and a trifluoromethyl group—this molecule serves as a versatile and strategic building block. The potent electron-withdrawing nature of the nitro and trifluoromethyl substituents renders the aromatic ring electron-deficient, dictating its reactivity and utility. This guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and materials science.

## Physicochemical Properties and Structural Analysis

The unique properties of 2-Nitro-5-(trifluoromethyl)benzonitrile stem directly from its molecular architecture. The combination of a planar aromatic system with strongly electronegative substituents creates a molecule with distinct electronic and physical characteristics.

## Key Properties

Property	Value	Source(s)
CAS Number	16499-52-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C8H3F3N2O2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	216.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Typically a crystalline solid	<a href="#">[1]</a>
Solubility	Soluble in organic solvents like acetone and dichloromethane; limited solubility in water	<a href="#">[1]</a>
Storage	Sealed in a dry environment at room temperature	<a href="#">[2]</a>

## Structural and Electronic Effects

The benzene ring of the title compound is substituted with three functional groups that profoundly influence its reactivity:

- Trifluoromethyl (-CF<sub>3</sub>) Group: This group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of its fluorine atoms.[\[3\]](#) A key feature it imparts, particularly in medicinal chemistry, is enhanced lipophilicity and metabolic stability, as the C-F bond is exceptionally strong and resistant to enzymatic cleavage.[\[4\]](#)
- Nitro (-NO<sub>2</sub>) Group: As one of the strongest electron-withdrawing groups, the nitro moiety deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects.[\[3\]](#) Crucially, it is a versatile precursor that can be readily reduced to a primary amine.[\[1\]](#)[\[5\]](#)
- Nitrile (-CN) Group: This group also contributes to the electron-deficient nature of the ring and offers a valuable site for chemical modification, such as hydrolysis to carboxylic acids or amides, or reduction to a primary amine.[\[6\]](#)

The synergistic electron withdrawal by the -NO<sub>2</sub> and -CF<sub>3</sub> groups makes the aromatic ring highly deactivated towards electrophilic attack but activates it for potential nucleophilic aromatic substitution.[\[3\]](#)

A simplified representation of the molecule's connectivity.

## Synthesis and Manufacturing

The principal industrial synthesis of 2-Nitro-5-(trifluoromethyl)benzonitrile involves the regioselective nitration of 5-(trifluoromethyl)benzonitrile.<sup>[1]</sup> This is a classic electrophilic aromatic substitution reaction where the choice of reagents and control of reaction conditions are paramount for achieving high yield and purity.

General synthetic workflow for the target compound.

## Standard Laboratory Protocol for Nitration

This protocol is based on established methodologies for the nitration of deactivated aromatic rings.<sup>[1]</sup>

**Objective:** To synthesize 2-Nitro-5-(trifluoromethyl)benzonitrile via nitration of 5-(trifluoromethyl)benzonitrile.

**Materials:**

- 5-(trifluoromethyl)benzonitrile
- Concentrated Sulfuric Acid ( $H_2SO_4$ )
- Concentrated Nitric Acid ( $HNO_3$ )
- Ice Water
- Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
- Brine (saturated  $NaCl$  solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )

**Procedure:**

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

- Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and 5 °C.
  - Causality: The nitration reaction is highly exothermic. Low temperatures are essential to prevent over-nitration (dinitration) and decomposition of the product, thereby ensuring higher selectivity and yield.[\[1\]](#)
- Formation of Nitrating Agent: Slowly add concentrated nitric acid dropwise to the sulfuric acid while stirring vigorously. The temperature must be strictly maintained below 5 °C.
  - Mechanism Insight: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active nitrating species.
- Substrate Addition: Once the nitrating mixture is prepared, slowly add 5-(trifluoromethyl)benzonitrile dropwise, ensuring the temperature does not exceed 5 °C.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.
- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This step quenches the reaction and precipitates the solid product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Perform multiple extractions to ensure complete recovery.
- Washing and Drying: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.

## Chemical Reactivity and Synthetic Utility

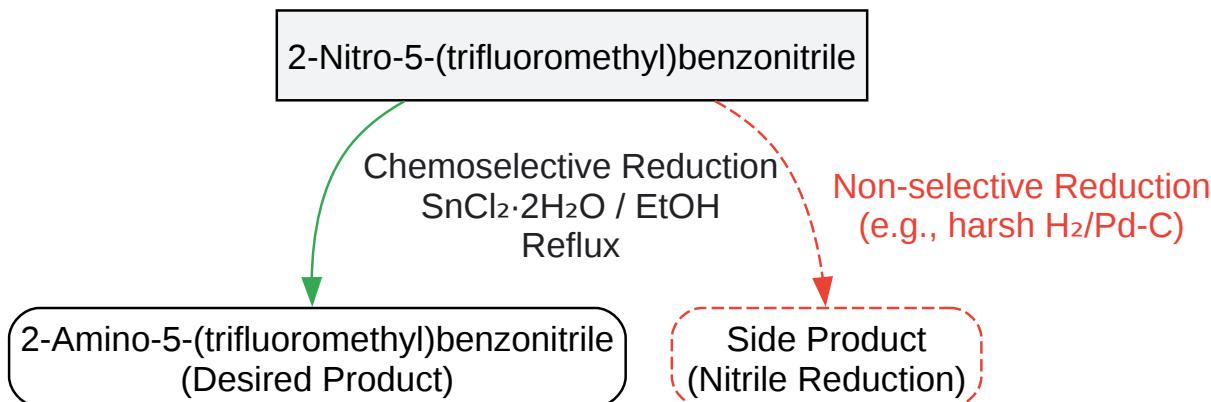
The primary value of 2-Nitro-5-(trifluoromethyl)benzonitrile lies in its role as a versatile intermediate. Its functional groups serve as handles for extensive molecular elaboration.

## Selective Reduction of the Nitro Group

A pivotal transformation is the selective reduction of the nitro group to a primary amine, yielding 2-Amino-5-(trifluoromethyl)benzonitrile (CAS: 6526-08-5).<sup>[7][8]</sup> This reaction is synthetically challenging due to the presence of the nitrile group, which is also susceptible to reduction.

**The Challenge:** Standard catalytic hydrogenation (e.g., H<sub>2</sub> with Pd/C) is often too harsh and can reduce both the nitro and nitrile groups.<sup>[9][10]</sup> Therefore, chemoselective methods are required.

**Field-Proven Solution:** Tin(II) Chloride Reduction The use of stannous chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) in a solvent like ethanol or ethyl acetate is a widely recognized and reliable method for reducing aromatic nitro groups while preserving nitriles.<sup>[9][11]</sup>



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Selective reduction pathway of the nitro group.

Experimental Protocol: SnCl<sub>2</sub> Reduction

- Setup: To a solution of 2-Nitro-5-(trifluoromethyl)benzonitrile in absolute ethanol, add a stoichiometric excess (typically 4-5 equivalents) of SnCl<sub>2</sub>·2H<sub>2</sub>O.<sup>[10]</sup>

- Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction by TLC.
- Workup: After completion, cool the reaction and pour it into ice water.
- Basification and Extraction: This is the most critical and often challenging step. The workup requires careful basification, typically with a concentrated NaOH or NaHCO<sub>3</sub> solution, to a pH of 7-8.[11] This process precipitates tin salts, which can make extraction difficult.
  - Expert Insight: The resulting tin hydroxide emulsion can hinder phase separation. Filtering the entire mixture through a pad of celite can help break the emulsion before extraction with ethyl acetate.[10]
- Isolation: The organic layers are combined, washed with brine, dried, and concentrated to yield 2-Amino-5-(trifluoromethyl)benzonitrile.

## Applications in Research and Development

The utility of this compound is broad, spanning pharmaceuticals, agrochemicals, and materials science.[1]

- Pharmaceutical and Agrochemical Discovery: This molecule is a prime building block for creating libraries of compounds for high-throughput screening.[1][6] The resulting 2-amino-5-(trifluoromethyl)benzonitrile is a scaffold used to synthesize more complex heterocyclic systems. The trifluoromethyl group is a bioisostere for other groups and is known to enhance properties like metabolic stability and membrane permeability, which are critical for developing effective drugs and pesticides.[4][12] Benzonitrile derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology.[13]
- Materials Science: Its chemical stability and the unique properties conferred by the fluorinated group make it a candidate for incorporation into advanced polymers and coatings. [1]

## Safety and Handling

Proper handling of 2-Nitro-5-(trifluoromethyl)benzonitrile is essential due to its potential hazards.

Safety Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H302: Harmful if swallowed. May also cause skin and eye irritation.	[2][14][15]
Precautionary Statements	P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.	[14][16]

#### Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
- Avoid breathing dust.[16]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids. [17][18]

## Conclusion

2-Nitro-5-(trifluoromethyl)benzonitrile is more than a simple chemical; it is a strategic tool for molecular design. Its value is derived from the synergistic interplay of its three functional groups, which provide multiple avenues for synthetic diversification. The well-established protocols for its synthesis and subsequent selective transformations, particularly the reduction

of the nitro group, underscore its importance as a foundational building block for creating novel molecules with potential applications in medicine, agriculture, and materials science.

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